Cas no 1185134-19-3 (ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride)

Ethyl 2-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-2-oxoacetate hydrochloride is a chemically synthesized intermediate with potential applications in pharmaceutical research and development. Its structure features a methoxypyridazine moiety linked to a piperazine ring via an oxoacetate ester, offering versatility for further functionalization. The hydrochloride salt enhances solubility and stability, facilitating handling in synthetic processes. This compound may serve as a key precursor in the synthesis of bioactive molecules, particularly those targeting central nervous system or cardiovascular pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The product is characterized by high purity and consistent quality, ensuring reliability in research applications.
ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride structure
1185134-19-3 structure
Product Name:ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride
CAS No:1185134-19-3
MF:C13H19ClN4O4
MW:330.767361879349
CID:6404112
PubChem ID:45284010
Update Time:2025-05-19

ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride
    • CLHAGARWYNASMH-UHFFFAOYSA-N
    • AKOS026700477
    • 1185134-19-3
    • ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride
    • ethyl 2-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-2-oxoacetate;hydrochloride
    • ETHYL 2-[4-(6-METHOXYPYRIDAZIN-3-YL)PIPERAZIN-1-YL]-2-OXOACETATE HYDROCHLORIDE
    • VU0633711-1
    • F5078-0144
    • Inchi: 1S/C13H18N4O4.ClH/c1-3-21-13(19)12(18)17-8-6-16(7-9-17)10-4-5-11(20-2)15-14-10;/h4-5H,3,6-9H2,1-2H3;1H
    • InChI Key: CLHAGARWYNASMH-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2N=NC(OC)=CC=2)CC1)(=O)C(=O)OCC.Cl

Computed Properties

  • Exact Mass: 330.1094828g/mol
  • Monoisotopic Mass: 330.1094828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 371
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų

ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride Pricemore >>

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Additional information on ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride

Professional Introduction to Ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate Hydrochloride (CAS No. 1185134-19-3)

Ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride, with the CAS number 1185134-19-3, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a pyridazine ring and a piperazine moiety, contribute to its unique pharmacological profile. These structural elements are known to interact with various biological targets, making the compound a valuable candidate for further exploration in medicinal chemistry.

The chemical structure of ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride consists of several key functional groups that contribute to its reactivity and biological activity. The pyridazine ring is a heterocyclic aromatic compound that is known for its ability to modulate enzyme activity and receptor binding. In particular, the 6-methoxy substituent on the pyridazine ring enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach target sites. The piperazine moiety, on the other hand, is a common pharmacophore found in many drugs due to its ability to form hydrogen bonds and interact with biological targets.

The ethyl ester group at the 2-position of the oxoacetate moiety provides an additional site for chemical modification, allowing for further derivatization to optimize pharmacokinetic properties. The hydrochloride salt form of this compound enhances its solubility in water, which is crucial for formulation development and bioavailability studies. These structural features make ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride a versatile scaffold for designing new therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that target neurological disorders. The combination of a pyridazine and piperazine scaffold has shown promise in this area due to their ability to interact with neurotransmitter receptors and modulate signaling pathways. Ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxoacetate hydrochloride has been investigated for its potential as an antagonist or agonist at various receptors involved in central nervous system function. Preliminary studies have suggested that this compound may have therapeutic potential in conditions such as depression, anxiety, and cognitive disorders.

The pharmacological activity of ethyl 2-4-(6-methoxypyridazin-3-yl)piperazin-1-yl-2-oxyacetate hydrochloride has been explored through both in vitro and in vivo experiments. In vitro studies have demonstrated its interaction with several key enzymes and receptors, including those involved in neurotransmitter metabolism and signaling. These interactions suggest that the compound may exert its effects by modulating the activity of these targets. In vivo studies have further supported these findings by showing that the compound can produce measurable effects on behavior and physiological parameters in animal models.

The synthesis of ethyl 2-4-(6-methoxypyridazin-3-y)piperazin -1 - yl - 2 - oxoacetate hydrochloride involves multiple steps, each requiring careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the pyridazine derivative, followed by functionalization with the piperazine moiety. The final step involves esterification and salt formation to yield the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

The development of new drugs is a complex process that involves not only chemical synthesis but also rigorous testing for efficacy, safety, and pharmacokinetics. Ethyl 2 - 4 - (6 - methoxypyridazin - 3 - yl) piperazin -1 - yl - 2 - oxoacetate hydrochloride is currently undergoing preclinical studies to evaluate its potential as a therapeutic agent. These studies are crucial for determining whether the compound is suitable for further development into a drug candidate. If successful, it could lead to new treatments for neurological disorders and other conditions where it exhibits beneficial effects.

The future prospects for ethyl 2 - 4 - (6 - methoxypyridazin - 3 - yl) piperazin -1 - yl - 2 - oxoacetate hydrochloride are promising given its unique structural features and observed biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating preclinical findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like ethyl 2 - 4 - (6 - methoxypyridazin - 3 - yl) piperazin -1 - yl - 2 - oxoacetate hydrochloride will play an increasingly important role in developing innovative therapies.

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